molecular formula C21H29NO3 B050768 Smenospongine CAS No. 113021-53-7

Smenospongine

Número de catálogo: B050768
Número CAS: 113021-53-7
Peso molecular: 343.5 g/mol
Clave InChI: OBQPWRJUZHGREQ-NUATZEMDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Smenospongine is a natural product found in Fasciospongia, Smenospongia, and Hippospongia with data available.

Aplicaciones Científicas De Investigación

Anticancer Properties

Smenospongine has demonstrated significant antiproliferative and antiangiogenic activities, making it a candidate for cancer therapy. Key findings include:

  • Inhibition of Tumor Growth : this compound exhibits direct inhibition of tumor cell growth and antiangiogenic effects on endothelial cells. In vitro studies have shown that it inhibits the proliferation of various solid tumor cell lines, including colorectal and lung cancers, with a mean Log GI50 value of -5.55 across 39 tested cell lines .
  • Mechanisms of Action : The compound induces G1 phase arrest and apoptosis in leukemia cells. It increases the expression of p21 and inhibits the phosphorylation of Rb in K562 chronic myelogenous leukemia cells, suggesting its role in cell cycle regulation . Additionally, it has been shown to preferentially eliminate cancer stem-like cells in breast cancer models, indicating its potential for targeting resistant cancer types .

Effects on Leukemia Cells

This compound's effects on various leukemia cell lines have been extensively studied:

  • Cell Cycle Arrest and Apoptosis : In HL60 (acute promyelocytic leukemia) and U937 (histiocytic lymphoma) cells, this compound induces apoptosis in a dose-dependent manner. Flow cytometric analysis reveals that it causes G1 phase arrest through mechanisms involving p21-Rb pathway modulation .
  • Differentiation Induction : The compound has been reported to induce erythroid differentiation in K562 cells, further emphasizing its multifaceted role in cancer treatment .

Antibacterial Potential

Recent studies have highlighted this compound's antibacterial properties:

  • Antimicrobial Activity : this compound exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as an antibacterial agent . The minimum inhibitory concentration (MIC) values suggest that it could be effective in treating infections caused by resistant bacterial strains.

Comparative Efficacy Table

The following table summarizes the efficacy of this compound against various cancer cell lines and its antibacterial activity:

Cell Line/Pathogen IC50/ MIC (µg/mL) Mechanism of Action
K562 (CML)7.8G1 arrest, apoptosis
HL60 (APL)-Apoptosis induction
U937 (Histiocytic lymphoma)-Apoptosis induction
HT-29 (Colorectal cancer)0.6 - 0.9Antiproliferative
MCF7 (Breast cancer)-Targeting cancer stem-like cells
MRSA32Antimicrobial activity

Case Study 1: Breast Cancer Therapy

In a study involving MCF7 breast cancer cells, this compound was shown to inhibit tumor sphere formation and reduce the expression of stem cell markers like Nanog and Sox2. This highlights its potential as a therapeutic agent for targeting breast cancer stem-like cells .

Case Study 2: Leukemia Treatment

Research on K562 leukemia cells demonstrated that this compound not only induced apoptosis but also altered cell cycle dynamics by enhancing p21 expression while inhibiting Rb phosphorylation. Such findings underscore the compound's potential for developing targeted therapies against leukemia .

Propiedades

Número CAS

113021-53-7

Fórmula molecular

C21H29NO3

Peso molecular

343.5 g/mol

Nombre IUPAC

3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-5-amino-4-hydroxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C21H29NO3/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-18(24)15(22)10-16(23)19(14)25/h10,13,17,24H,1,5-9,11,22H2,2-4H3/t13-,17+,20+,21+/m0/s1

Clave InChI

OBQPWRJUZHGREQ-NUATZEMDSA-N

SMILES

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C

SMILES isomérico

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C

SMILES canónico

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C

Sinónimos

smenospongine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Smenospongine
Reactant of Route 2
Smenospongine
Reactant of Route 3
Smenospongine
Reactant of Route 4
Smenospongine
Reactant of Route 5
Smenospongine
Reactant of Route 6
Smenospongine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.